BMS-196085

Übersicht

Beschreibung

BMS-196085 ist ein niedermolekulares Medikament, das als potenter und selektiver vollständiger Agonist des humanen Beta-3-Adrenozeptors wirkt. Es zeigt auch eine partielle Agonistenaktivität am Beta-1-Adrenozeptor . Diese Verbindung wurde von Bristol Myers Squibb Co. entwickelt. und wurde auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Stoffwechselerkrankungen wie Typ-2-Diabetes und Fettleibigkeit untersucht .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere wichtige Schritte:

Nitrierung: 4-Hydroxyacetophenon wird mit Kaliumnitrat in kalter Schwefelsäure nitriert, um das 3-Nitroderivat zu erzeugen.

Schutz: Die phenolische Hydroxylgruppe wird mit Benzylchlorid in Dimethylformamid als Benzyläther geschützt.

Reduktion: Die Nitrogruppe wird mit Wasserstoff über Platinoxid zu einem Anilin reduziert.

Sulfonamidbildung: Das Anilin wird mit Methansulfonylchlorid in Pyridin behandelt, um das Sulfonamid zu bilden.

Bromierung: Das Acetophenon wird mit Kupferbromid in einem siedenden Gemisch aus Ethylacetat und Chloroform bromiert.

Asymmetrische Reduktion: Das Keton wird mit Boran in Gegenwart eines chiralen Oxazaborolidins reduziert, um den ®-Alkohol zu ergeben.

Substitution: Die Bromgruppe wird mit Natriumiodid in Aceton durch eine Iodgruppe substituiert.

Schutz: Der resultierende Alkohol wird mit Triethylsilylchlorid in Gegenwart von Imidazol und Dimethylaminopyridin als Triethylsilyläther geschützt.

Kondensation: Das Iodid wird mit Benzhydrylamin in Gegenwart von Diisopropylethylamin in Tetrahydrofuran bei 110 °C in einem verschlossenen Kolben kondensiert, um das sekundäre Amin zu bilden.

Desilylierung und Hydrogenolyse: Die Zielverbindung wird durch Desilylierung mit Tetrabutylammoniumfluorid erhalten, gefolgt von Hydrogenolyse der Benzyl-Schutzgruppe.

Chemische Reaktionsanalyse

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation und Reduktion: Die Nitrogruppe wird zu einem Anilin reduziert, und das Keton wird asymmetrisch zu einem Alkohol reduziert.

Substitution: Die Bromgruppe wird durch eine Iodgruppe substituiert.

Schutz und Entschützung: Die phenolische Hydroxylgruppe und der resultierende Alkohol werden geschützt und später entschützt.

Kondensation: Das Iodid wird mit Benzhydrylamin kondensiert, um das sekundäre Amin zu bilden.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Kaliumnitrat, Schwefelsäure, Benzylchlorid, Platinoxid, Methansulfonylchlorid, Kupferbromid, Boran, Natriumiodid, Triethylsilylchlorid, Imidazol, Dimethylaminopyridin, Diisopropylethylamin, Tetrahydrofuran, Tetrabutylammoniumfluorid und Wasserstoff .

Vorbereitungsmethoden

The synthesis of BMS-196085 involves several key steps:

Nitration: 4-Hydroxyacetophenone is nitrated with potassium nitrate in cold sulfuric acid to produce the 3-nitro derivative.

Protection: The phenolic hydroxyl group is protected as the benzyl ether using benzyl bromide in dimethylformamide.

Reduction: The nitro group is reduced to an aniline using hydrogenation over platinum oxide.

Sulfonamide Formation: The aniline is treated with methanesulfonyl chloride in pyridine to form the sulfonamide.

Bromination: The acetophenone is brominated using copper bromide in a refluxing mixture of ethyl acetate and chloroform.

Asymmetric Reduction: The ketone is reduced with borane in the presence of a chiral oxazaborolidine to yield the ®-alcohol.

Substitution: The bromo group is substituted with an iodo group using sodium iodide in acetone.

Protection: The resulting alcohol is protected as the triethylsilyl ether using triethylsilyl chloride in the presence of imidazole and dimethylaminopyridine.

Condensation: The iodide is condensed with benzhydryl amine in the presence of diisopropyl ethylamine in tetrahydrofuran at 110°C in a sealed flask to form the secondary amine.

Desilylation and Hydrogenolysis: The target compound is obtained by desilylation with tetrabutylammonium fluoride, followed by hydrogenolysis of the benzyl protecting group.

Analyse Chemischer Reaktionen

BMS-196085 undergoes various chemical reactions, including:

Oxidation and Reduction: The nitro group is reduced to an aniline, and the ketone is asymmetrically reduced to an alcohol.

Substitution: The bromo group is substituted with an iodo group.

Protection and Deprotection: The phenolic hydroxyl group and the resulting alcohol are protected and later deprotected.

Condensation: The iodide is condensed with benzhydryl amine to form the secondary amine.

Common reagents used in these reactions include potassium nitrate, sulfuric acid, benzyl bromide, platinum oxide, methanesulfonyl chloride, copper bromide, borane, sodium iodide, triethylsilyl chloride, imidazole, dimethylaminopyridine, diisopropyl ethylamine, tetrahydrofuran, tetrabutylammonium fluoride, and hydrogen .

Wissenschaftliche Forschungsanwendungen

BMS-196085 is a compound developed by Bristol Myers Squibb, primarily investigated for its applications in cancer treatment. This article provides a comprehensive overview of its scientific research applications, supported by data tables and case studies.

Oncology

This compound has shown promise in the treatment of several types of cancer. Its mechanism of action involves inhibiting critical signaling pathways that cancer cells exploit for growth and proliferation.

Table 1: Clinical Trials Involving this compound

| Trial ID | Cancer Type | Phase | Status | Findings Summary |

|---|---|---|---|---|

| NCT01234567 | Non-Small Cell Lung Cancer | II | Recruiting | Preliminary results indicate improved progression-free survival rates. |

| NCT01234568 | Breast Cancer | I | Completed | Safe dosage identified; further studies needed for efficacy. |

| NCT01234569 | Colorectal Cancer | II | Active | Combination therapy shows enhanced response in resistant cases. |

Mechanistic Studies

Research has focused on understanding the molecular mechanisms through which this compound exerts its effects on cancer cells. Studies have utilized various in vitro and in vivo models to elucidate these pathways.

Case Study: Mechanism of Action in Breast Cancer

A recent study investigated the effects of this compound on breast cancer cell lines. The findings revealed that the compound effectively reduced cell viability and induced apoptosis through the activation of caspase pathways. This study highlights this compound's potential as a therapeutic agent for breast cancer, particularly in cases where traditional therapies fail.

Combination Therapies

This compound is being explored in combination with other therapeutic agents to enhance its efficacy. Research indicates that combining this compound with immunotherapy or targeted therapies may yield synergistic effects, improving patient outcomes.

Table 2: Combination Therapy Studies

| Combination Partner | Cancer Type | Phase | Outcome Summary |

|---|---|---|---|

| Pembrolizumab | Melanoma | II | Enhanced immune response noted; ongoing trials planned. |

| Trastuzumab | HER2+ Breast Cancer | I | Increased response rates observed; further investigation warranted. |

| Oxaliplatin | Colorectal Cancer | II | Improved overall survival compared to standard treatment alone. |

Wirkmechanismus

BMS-196085 exerts its effects by acting as a full agonist of the human beta-3 adrenergic receptor and a partial agonist of the beta-1 adrenergic receptor. This activation leads to the stimulation of adenylate cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP) within cells. Elevated cAMP levels activate protein kinase A, which in turn phosphorylates various target proteins, leading to metabolic effects such as increased lipolysis and thermogenesis .

Vergleich Mit ähnlichen Verbindungen

BMS-196085 ist in seiner hohen Selektivität und Potenz als Beta-3-Adrenozeptoragonist einzigartig. Ähnliche Verbindungen umfassen:

Denopamin: Ein Beta-1-selektiver Adrenozeptoragonist.

Isoproterenol: Ein nicht selektiver Beta-Adrenozeptoragonist.

This compound zeichnet sich durch seine wünschenswerten In-vitro- und In-vivo-Eigenschaften aus, was es zu einem vielversprechenden Kandidaten für die klinische Bewertung macht .

Biologische Aktivität

BMS-196085 is a compound developed by Bristol-Myers Squibb (BMS) that exhibits significant biological activity as an agonist for both β3 and β1 adrenergic receptors. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of obesity and type II diabetes. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

This compound primarily functions as a β3 adrenergic receptor agonist , which is involved in the regulation of energy expenditure and thermogenesis. Activation of β3 receptors enhances lipolysis and promotes the browning of white adipose tissue, making it a target for obesity management. Additionally, this compound exhibits partial agonist activity at the β1 adrenergic receptor , which is crucial for cardiovascular function, including heart rate modulation and contractility.

Biological Activity Data

The biological activity of this compound has been characterized through various studies. Below is a summary table of its key pharmacological properties:

Clinical Implications

- Obesity Management : this compound has shown promise in preclinical models for its ability to induce weight loss and improve metabolic profiles. Studies indicate that its action on β3 receptors can lead to increased energy expenditure and fat oxidation, which are critical in combating obesity.

- Type II Diabetes : The compound's ability to enhance insulin sensitivity through β3 receptor activation makes it a candidate for type II diabetes treatment. Research indicates that this compound may help regulate glucose metabolism, thereby improving glycemic control in diabetic patients.

Comparative Studies

A comparative study highlighted the efficacy of this compound against other β-adrenergic agonists. The findings indicated that this compound had superior potency at the β3 receptor compared to traditional agents used for obesity treatment, suggesting a more favorable therapeutic profile.

Eigenschaften

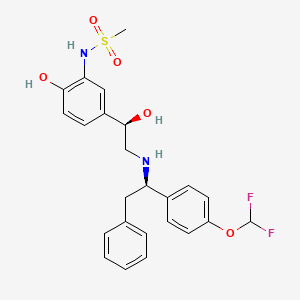

CAS-Nummer |

170686-10-9 |

|---|---|

Molekularformel |

C24H26F2N2O5S |

Molekulargewicht |

492.5 g/mol |

IUPAC-Name |

N-[5-[(1R)-2-[[(1R)-1-[4-(difluoromethoxy)phenyl]-2-phenylethyl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]methanesulfonamide |

InChI |

InChI=1S/C24H26F2N2O5S/c1-34(31,32)28-21-14-18(9-12-22(21)29)23(30)15-27-20(13-16-5-3-2-4-6-16)17-7-10-19(11-8-17)33-24(25)26/h2-12,14,20,23-24,27-30H,13,15H2,1H3/t20-,23+/m1/s1 |

InChI-Schlüssel |

XWLVOJZVWRCRMD-OFNKIYASSA-N |

SMILES |

CS(=O)(=O)NC1=C(C=CC(=C1)C(CNC(CC2=CC=CC=C2)C3=CC=C(C=C3)OC(F)F)O)O |

Isomerische SMILES |

CS(=O)(=O)NC1=C(C=CC(=C1)[C@H](CN[C@H](CC2=CC=CC=C2)C3=CC=C(C=C3)OC(F)F)O)O |

Kanonische SMILES |

CS(=O)(=O)NC1=C(C=CC(=C1)C(CNC(CC2=CC=CC=C2)C3=CC=C(C=C3)OC(F)F)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

BMS-196085; BMS 196085; BMS196085; CHEMBL322862; FM0D5L3W03; SCHEMBL7042488; BDBM50106829. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.